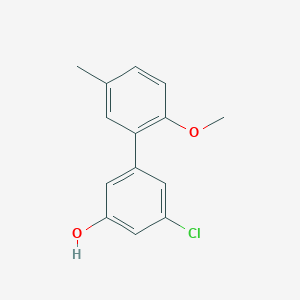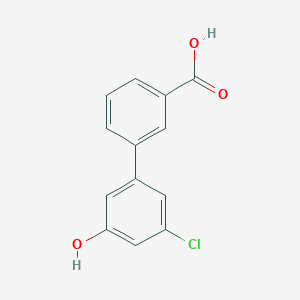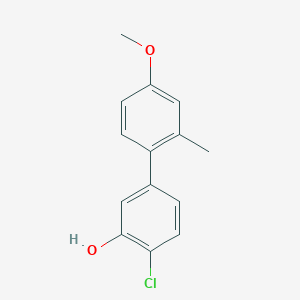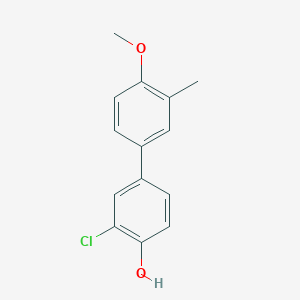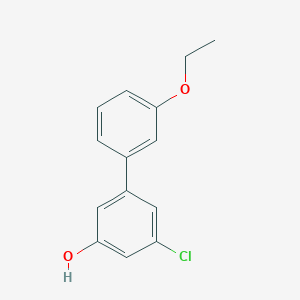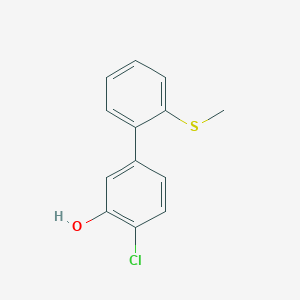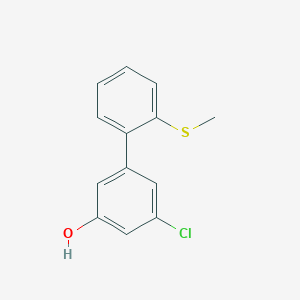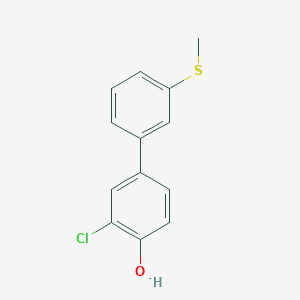
3-Chloro-5-(4-methylthiophenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-(4-methylthiophenyl)phenol, 95% (3C5MTP) is a compound of interest for the scientific community due to its diverse applications in research and development. It is a highly pure compound with an overall purity of 95%, and it has been used in a variety of experiments in the laboratory. In
科学的研究の応用
3-Chloro-5-(4-methylthiophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of various pharmaceuticals and other compounds of interest. It has also been used as a reagent in the synthesis of organic compounds, and as a catalyst in organic reactions. Additionally, 3-Chloro-5-(4-methylthiophenyl)phenol, 95% has been used in the study of enzyme kinetics, as well as in the study of the structure and function of proteins.
作用機序
The mechanism of action of 3-Chloro-5-(4-methylthiophenyl)phenol, 95% is not well understood. However, it is believed that the compound is able to interact with proteins, enzymes, and other biomolecules in a manner that modulates their activity. This is likely due to the presence of the chlorine atom on the aromatic ring, which is able to form hydrogen bonds with the biomolecules. Additionally, the methylthiophenyl group of 3-Chloro-5-(4-methylthiophenyl)phenol, 95% is able to interact with biomolecules in a manner that is similar to that of other small molecules.
Biochemical and Physiological Effects
3-Chloro-5-(4-methylthiophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In studies, it has been shown to inhibit the activity of enzymes such as cytochrome P450, as well as to modulate the activity of other enzymes. Additionally, 3-Chloro-5-(4-methylthiophenyl)phenol, 95% has been shown to have anti-inflammatory and anti-oxidant effects, as well as to modulate the activity of various hormones.
実験室実験の利点と制限
The use of 3-Chloro-5-(4-methylthiophenyl)phenol, 95% in laboratory experiments has a number of advantages and limitations. One of the main advantages of 3-Chloro-5-(4-methylthiophenyl)phenol, 95% is its high purity, which allows for the synthesis of highly pure compounds. Additionally, 3-Chloro-5-(4-methylthiophenyl)phenol, 95% is relatively easy to handle and store, and it is relatively inexpensive. However, 3-Chloro-5-(4-methylthiophenyl)phenol, 95% is also relatively unstable, and it can be difficult to work with in certain conditions.
将来の方向性
There are a number of potential future directions for the use of 3-Chloro-5-(4-methylthiophenyl)phenol, 95%. One potential direction is the development of new synthetic methods for the synthesis of compounds of interest. Additionally, 3-Chloro-5-(4-methylthiophenyl)phenol, 95% could be used to study the structure and function of proteins, as well as to develop new drugs and therapies. Additionally, 3-Chloro-5-(4-methylthiophenyl)phenol, 95% could be used in the development of new catalysts for organic reactions, as well as in the development of new materials. Finally, 3-Chloro-5-(4-methylthiophenyl)phenol, 95% could be used in the study of the effects of environmental pollutants on human health.
合成法
3-Chloro-5-(4-methylthiophenyl)phenol, 95% can be synthesized by a process called nucleophilic aromatic substitution. This process involves the use of a strong nucleophile, such as an amine, to replace a chlorine atom on the aromatic ring of 3-Chloro-5-(4-methylthiophenyl)phenol, 95%. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile, and can be catalyzed by a base such as sodium hydroxide. The reaction is typically carried out at room temperature, and the resulting product is purified by column chromatography.
特性
IUPAC Name |
3-chloro-5-(4-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClOS/c1-16-13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVSHVAPULBRFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-methylthiophenyl)phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

